molecular formula C20H18O2 B8696775 [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B8696775
M. Wt: 290.4 g/mol
InChI Key: KMGWDYKZTHYSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol is a useful research compound. Its molecular formula is C20H18O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[4-(3-phenylmethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C20H18O2/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13,21H,14-15H2

InChI Key

KMGWDYKZTHYSRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[3-(benzyloxy)phenyl]benzoate (1.2 g) in tetra hydrofuran (20 mL) was added lithium aluminum hydride (0.21 g) under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes, and stirred at room temperature for 2 hours. To the reaction mixture was added ethyl acetate (10 mL), and the mixture was stirred at room temperature for 10 minutes. The reaction mixture was acidified by addition of 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethylacetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=4/1-2/1) to give 4-[3-(benzyloxy)-phenyl]benzyl alcohol (0.32 g). This material was dissolved in ethyl acetate (4 mL). To the solution was added triethylamine (0.20 mL). To the mixture was added methanesulfonyl chloride (0.094 mL) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. The insoluble material was removed by filtration. To the filtrate were added ethyl acetate (6 mL) and lithium bromide monohydrate (0.58 g), and the mixture was stirred at 55° C. for 2 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=20/1) to give the title compound (0.36 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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